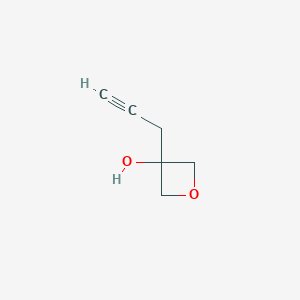

3-(Prop-2-ynyl)oxetan-3-ol

Description

Significance of Four-Membered Heterocycles in Organic Chemistry

Four-membered heterocyclic rings, while less common than their five- and six-membered counterparts, have emerged as important motifs in synthetic and medicinal chemistry. nih.gov Their unique structural and electronic properties, largely stemming from inherent ring strain, impart distinct reactivity and conformational characteristics. illinois.edumasterorganicchemistry.com

Oxetanes are four-membered cyclic ethers that exhibit a fascinating blend of stability and reactivity. acs.org The ring strain in oxetanes, although less than that of three-membered epoxides, renders them susceptible to ring-opening reactions with various nucleophiles and under acidic conditions. illinois.edumasterorganicchemistry.comacs.orgfiveable.melibretexts.org This reactivity makes them valuable synthetic intermediates. illinois.eduresearchgate.net

Despite their strain, oxetanes are generally stable motifs that can be incorporated into larger molecular frameworks. acs.org They are recognized for their ability to influence the physicochemical properties of molecules. For instance, the introduction of an oxetane (B1205548) ring can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability by blocking metabolically susceptible sites. nih.govacs.orgnih.govacs.orgbeilstein-journals.org The polar nature of the ether linkage and the three-dimensional structure contribute to these beneficial effects. nih.govacs.org Oxetanes are also considered effective hydrogen-bond acceptors, a property that is crucial for molecular interactions in biological systems. acs.orgnih.gov

The oxetane ring, though relatively rare in nature, is a key structural component in several biologically active natural products. nih.govacs.orgresearchgate.net Its presence often plays a critical role in the compound's therapeutic activity. acs.orgeurjchem.com In medicinal chemistry, oxetanes have gained considerable attention as bioisosteres for gem-dimethyl and carbonyl groups, offering improved properties. nih.govacs.orgbeilstein-journals.org

The most prominent examples of oxetane-containing natural products are found in the taxane (B156437) family of diterpenoids, which includes the highly successful anticancer drugs Paclitaxel (Taxol) and Docetaxel (B913) (Taxotere). nih.govacs.orgacs.orgutexas.edu

Paclitaxel (Taxol®) : First isolated from the bark of the Pacific yew tree, Taxus brevifolia, Paclitaxel is a cornerstone in the treatment of various cancers. acs.orgwiley.com The oxetane D-ring is considered a crucial feature for its potent antitumor activity, which involves the stabilization of microtubules and the subsequent arrest of cell division. acs.orgnih.govpnas.org It is believed that the oxetane ring helps to lock the molecule into a specific conformation necessary for binding to tubulin and may also act as a hydrogen-bond acceptor. acs.orgnih.gov Although some studies suggest the oxetane ring is not absolutely essential for bioactivity, its removal or modification often leads to a significant reduction in potency. acs.orgnih.govfigshare.com

Docetaxel (Taxotere®) : A semi-synthetic analogue of Paclitaxel, Docetaxel also features the characteristic oxetane ring and is a widely used chemotherapeutic agent. acs.orgfigshare.comnih.gov Structure-activity relationship studies on Docetaxel analogues have consistently highlighted the importance of the intact oxetane ring for optimal biological activity. acs.orgfigshare.comnih.govacs.org Deletion of the oxetane ring in docetaxel analogues has been shown to be detrimental to their biological activity. acs.org

The biosynthesis of the oxetane ring in Taxol is a complex enzymatic process, catalyzed by a specific cytochrome P450 enzyme that performs successive oxidation reactions. nih.gov

Beyond the renowned taxanes, the oxetane motif is present in other natural products and has been increasingly incorporated into synthetic compounds during drug discovery campaigns. nih.govnih.govresearchgate.net The introduction of an oxetane can fine-tune properties such as solubility, metabolic clearance, and receptor binding affinity. nih.govnih.gov A search of drug candidates in clinical trials reveals several oxetane-containing molecules, often with the oxetane ring introduced to optimize pharmacokinetic profiles. nih.gov For example, oxetanes have been used as bioisosteric replacements for gem-dimethyl groups, reducing lipophilicity while maintaining steric bulk. beilstein-journals.org The development of new synthetic methods to create diverse oxetane building blocks continues to expand their application in medicinal chemistry. nih.govnews-medical.net

Oxetanes in Natural Products and Pharmaceuticals

Importance of Propargyl Alcohols in Chemical Synthesis

Propargyl alcohols are a class of organic compounds containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). rawsource.comatamanchemicals.com This dual functionality makes them exceptionally versatile and valuable building blocks in organic synthesis. rawsource.comtengerchemical.comresearchgate.net

The alkyne group in propargyl alcohols is the primary source of their reactivity. rawsource.comrawsource.com It can participate in a wide array of chemical transformations, making it a cornerstone for constructing complex molecular architectures. rawsource.comrawsource.com

Key reactions involving the alkyne moiety include:

Addition Reactions : The triple bond can undergo addition reactions with various reagents, including hydrogen and halogens. rawsource.com

Coupling Reactions : The terminal alkyne is particularly useful in coupling reactions, such as the Sonogashira coupling, which forms new carbon-carbon bonds. rawsource.com

Cyclization and Cycloaddition Reactions : Propargyl alcohols are excellent precursors for the synthesis of various heterocyclic compounds through intramolecular or intermolecular cyclization pathways. rawsource.comresearchgate.net They can also participate in cycloaddition reactions. acs.org

Click Chemistry : The alkyne group readily reacts with azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," to form stable triazole rings. This reaction is widely used in bioconjugation and drug discovery. atamanchemicals.com

Generation of Reactive Intermediates : Propargyl alcohols can be converted into highly reactive species like propargylic carbocations or allenic carbocations, which can then be trapped by nucleophiles. researchgate.netrsc.orgresearchgate.net The hydroxyl group can also be displaced in nucleophilic substitution reactions. researchgate.net

The presence of the adjacent hydroxyl group can influence the reactivity of the alkyne, sometimes facilitating reactions through chelation effects with metal catalysts. acs.org This unique combination of functional groups allows propargyl alcohols to serve as precursors for pharmaceuticals, polymers, and other specialty chemicals. rawsource.comtengerchemical.comrawsource.com

Propargyl Alcohols as Carbocation Precursors

A significant aspect of propargyl alcohol reactivity is their ability to serve as precursors to carbocations. atamanchemicals.comsci-hub.seresearchgate.net Under acidic conditions or in the presence of a Lewis acid, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of a propargylic carbocation. rsc.org This carbocation is resonance-stabilized, existing as both an alkynyl and an allenyl carbocation. sci-hub.sersc.org This dual reactivity allows for subsequent reactions with a variety of nucleophiles at different positions, leading to a diverse range of products. sci-hub.se The specific reaction pathway can often be controlled by the steric and electronic properties of the substrates and reagents. sci-hub.se

Propargyl Alcohols in C-C Bond Formation

Propargyl alcohols are valuable substrates for the formation of new carbon-carbon bonds. nih.govnih.gov Their ability to generate electrophilic species upon activation makes them reactive partners in various coupling reactions. rsc.org For instance, they can react with olefins in the presence of a silver catalyst to form five-membered heterocyclic rings. nih.govacs.org Ruthenium-catalyzed reactions between propargylic alcohols and alkenes can also lead to the formation of new C-C bonds via an allenylidene-ene reaction. nih.gov Furthermore, the alkyne moiety itself can undergo addition reactions, further extending the carbon framework. organic-chemistry.org

Rationale for Research on 3-(Prop-2-ynyl)oxetan-3-ol

The specific combination of an oxetane ring and a propargyl alcohol moiety in this compound presents a molecule with significant potential for synthetic innovation and the exploration of new chemical space.

Combination of Strained Oxetane Ring and Reactive Propargyl Alcohol

The juxtaposition of the strained oxetane ring and the reactive propargyl alcohol in a single molecule creates a unique chemical entity. The oxetane ring's strain makes it susceptible to ring-opening reactions, while the propargyl alcohol provides a handle for a variety of transformations, including carbocation formation and C-C bond coupling. beilstein-journals.orgatamanchemicals.comnih.gov This duality suggests that this compound could undergo a range of selective transformations, potentially leading to complex molecular architectures that would be difficult to access through other synthetic routes. The interplay between the two functional groups could also lead to novel and unexpected reaction pathways.

Potential as a Versatile Synthetic Building Block

The inherent reactivity of both the oxetane and propargyl alcohol functionalities positions this compound as a potentially versatile synthetic building block. nih.govacs.orgcymitquimica.com The propargyl group can be used to introduce an alkyne handle for further functionalization through well-established click chemistry or other alkyne-based transformations. mdpi.com Simultaneously, the oxetane ring can act as a scaffold or be opened to introduce a 1,3-diol synthon, adding another layer of synthetic utility. nih.govacs.org This multi-faceted reactivity allows for the construction of diverse and complex molecules from a single, well-defined starting material.

Enabling New Chemical Space Exploration

The exploration of novel chemical space is a critical endeavor in drug discovery and materials science. acs.orgacs.org Molecules with unique three-dimensional shapes and functionalities are constantly sought to address new biological targets or to develop materials with novel properties. rsc.orgmdpi.com The combination of a strained four-membered ring with a linear alkyne moiety in this compound offers a distinct three-dimensional architecture. acs.org By providing a novel scaffold that is not "flat," this compound and its derivatives can help expand the accessible chemical space, offering new possibilities for the design of innovative molecules. nih.govrsc.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H8O2 chembk.comuni.lu |

| Molar Mass | 112.13 g/mol chembk.com |

| Density | 1.176 ± 0.06 g/cm³ (Predicted) chembk.com |

| Boiling Point | 197.3 ± 15.0 °C (Predicted) chembk.com |

| pKa | 12.73 ± 0.20 (Predicted) chembk.com |

| Appearance | Colorless oil cymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-prop-2-ynyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVJUOZKDXUTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354550-84-7 | |

| Record name | 3-(Prop-2-ynyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Prop 2 Ynyl Oxetan 3 Ol

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of the oxetane ring in 3-(prop-2-ynyl)oxetan-3-ol, estimated to be around 107 kJ/mol, is a primary driving force for its ring-opening reactions. This inherent strain, comparable to that of cycloaliphatic epoxides, renders the molecule susceptible to attack by a wide range of reagents.

Nucleophilic Ring Opening

The approach of a nucleophile to the electrophilic carbon atoms of the oxetane ring initiates nucleophilic ring-opening. The regioselectivity of this attack is influenced by both steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

The reaction of this compound with strong carbon nucleophiles, such as alkyllithium reagents, is anticipated to proceed via a nucleophilic attack on one of the oxetane's methylene carbons. This attack would lead to the cleavage of a carbon-oxygen bond and the formation of a new carbon-carbon bond, ultimately yielding a diol after an aqueous workup. The regioselectivity of the attack would likely favor the less sterically hindered carbon atom of the oxetane ring.

While specific studies on the reaction of this compound with alkyllithiums are not extensively documented, the general reactivity of oxetanes with organometallic reagents supports this proposed pathway. For instance, the addition of organometallic reagents to oxetan-3-one results in the formation of 3-substituted oxetan-3-ols, a reaction that highlights the susceptibility of the oxetane core to carbon-based nucleophiles.

The ring-opening of this compound can also be effected by various heteroatom nucleophiles.

Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols can act as nucleophiles, attacking the oxetane ring to form ether diols. The reaction is believed to proceed through the protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack.

Nitrogen Nucleophiles: Amines can open the oxetane ring to produce amino alcohols. These reactions are often sluggish and may require elevated temperatures or the use of a Lewis acid catalyst to enhance the electrophilicity of the oxetane ring.

Sulfur Nucleophiles: Thiols are effective nucleophiles for the ring-opening of oxetanes, leading to the formation of thioether diols. The high nucleophilicity of the thiolate anion facilitates this transformation.

Halogen Nucleophiles: Halide ions can act as nucleophiles, particularly in the presence of an acid, to yield halohydrins.

Both Lewis and Brønsted acids play a crucial role in activating the oxetane ring of this compound towards nucleophilic attack, especially by weaker nucleophiles.

Brønsted Acid Catalysis: A Brønsted acid protonates the oxygen atom of the oxetane ring, significantly increasing its electrophilicity. This protonation facilitates the attack of a nucleophile. In the absence of a strong external nucleophile, the tertiary alcohol of this compound could potentially act as an internal nucleophile, leading to rearrangement or polymerization. For 3-aryloxetan-3-ols, Brønsted acid catalysis has been shown to generate an oxetane carbocation, which then reacts with a nucleophile. A similar mechanism can be envisioned for this compound, where the propargyl group would influence the stability of the resulting carbocation.

Lewis Acid Catalysis: Lewis acids coordinate to the oxygen atom of the oxetane ring, polarizing the C-O bonds and making the carbon atoms more susceptible to nucleophilic attack. This activation is effective for a range of nucleophiles and can influence the regioselectivity of the ring-opening reaction. For instance, the Lewis acid-catalyzed ring-opening of epoxides with alcohols has been extensively studied and provides a mechanistic framework that can be extended to oxetanes. The choice of Lewis acid can significantly impact the reaction's outcome.

| Catalyst Type | Role in Ring Opening | Expected Product with Nu- |

| Brønsted Acid (e.g., H₂SO₄) | Protonates the oxetane oxygen, activating the ring. | Diol derivative (from nucleophilic attack) |

| Lewis Acid (e.g., BF₃·OEt₂) | Coordinates to the oxetane oxygen, increasing electrophilicity of ring carbons. | Diol derivative (from nucleophilic attack) |

Cationic Ring-Opening Polymerization (CROP)

This compound can undergo cationic ring-opening polymerization (CROP) to produce polyethers with pendant propargyl and hydroxyl groups. The high ring strain of the oxetane monomer provides the thermodynamic driving force for this polymerization. The basicity of the oxetane oxygen is higher than that of epoxides, which contributes to its high reactivity in CROP.

The polymerization is typically initiated by a cationic species, such as a proton or a carbocation, generated from an initiator. The polymerization can proceed through two primary mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. In the ACE mechanism, the active cationic center is at the end of the growing polymer chain. In the AM mechanism, the monomer is activated by the initiator, and the growing polymer chain acts as the nucleophile. The operative mechanism depends on the specific monomer, initiator, and reaction conditions.

The presence of the propargyl group in the resulting polyether offers opportunities for post-polymerization modification through click chemistry or other alkyne-specific reactions, allowing for the synthesis of functionalized and cross-linked materials.

| Polymerization Type | Monomer | Key Features | Resulting Polymer |

| Cationic Ring-Opening Polymerization (CROP) | This compound | Driven by ring strain; initiated by cationic species. | Polyether with pendant propargyl and hydroxyl groups. |

Ring Expansion Reactions

Under certain conditions, the oxetane ring of this compound can undergo ring expansion to form larger heterocyclic systems, such as substituted tetrahydrofurans or other five-membered rings. These reactions are often catalyzed by Lewis or Brønsted acids and proceed through carbocationic intermediates. The specific rearrangement pathway and the structure of the resulting product are highly dependent on the substitution pattern of the oxetane and the reaction conditions. While specific examples for this compound are not prevalent in the literature, the general reactivity of oxetanes suggests that such transformations are plausible.

Reactivity of the Propargyl Alcohol Moiety

The propargyl alcohol portion of the molecule, consisting of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, is a versatile functional group that participates in numerous characteristic reactions.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org For tertiary alcohols like this compound, this reaction typically proceeds through a three-step mechanism: protonation of the alcohol, a rate-determining 1,3-shift of the protonated hydroxyl group to form an allenol intermediate, and subsequent keto-enol tautomerization to yield the final product. wikipedia.org

A competing reaction for tertiary propargyl alcohols is the Rupe rearrangement, which yields α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org The choice between the Meyer-Schuster and Rupe pathways is often influenced by reaction conditions. While traditional methods employing strong acids often lead to a mixture of products or favor the Rupe pathway, modern catalytic systems can offer milder conditions and improved selectivity. wikipedia.orgnih.gov Various Lewis acidic metal salts and transition-metal catalysts based on gold, silver, or ruthenium have been successfully employed to facilitate the Meyer-Schuster rearrangement. wikipedia.orgnih.gov

In the case of this compound, the Meyer-Schuster rearrangement would be expected to produce an α,β-unsaturated aldehyde, while the Rupe rearrangement would lead to an α,β-unsaturated methyl ketone, with the oxetane ring remaining intact under mild catalytic conditions.

Table 1: Potential Products of Meyer-Schuster and Rupe Rearrangements

| Starting Material | Rearrangement Type | Catalyst/Conditions | Expected Product |

| This compound | Meyer-Schuster | Acid catalyst (e.g., PTSA, Au(I), Ag(I)) | 2-(Oxetan-3-ylidene)acetaldehyde |

| This compound | Rupe | Strong acid (e.g., H₂SO₄) | 1-(Oxetan-3-ylidene)propan-2-one |

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazole rings by reacting a terminal alkyne with an azide. thieme.deresearchgate.net

The CuAAC reaction is renowned for its reliability, high yields, and exceptional tolerance of a wide array of functional groups. beilstein-journals.org The reaction conditions are typically mild, often conducted in aqueous solvents at room temperature, and are therefore unlikely to affect the integrity of the strained oxetane ring. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄, using a reducing agent like sodium ascorbate. organic-chemistry.org This versatility makes the CuAAC a powerful tool for conjugating the this compound scaffold to other molecules, including biomolecules and polymers. thieme.deresearchgate.net

Table 2: Representative CuAAC Reaction

| Alkyne | Azide | Catalyst System | Solvent | Product |

| This compound | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | 3-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)oxetan-3-ol |

As a tertiary alcohol, this compound can be induced to form a tertiary carbocation at the C3 position of the oxetane ring under acidic conditions. This typically involves the protonation of the hydroxyl group by a Brønsted or Lewis acid, followed by the elimination of a water molecule. chimia.ch The stability of this carbocation is crucial for subsequent transformations.

The formation of such carbocations from 3-substituted oxetan-3-ols has been demonstrated, enabling the synthesis of various 3,3-disubstituted oxetanes. chimia.ch Once formed, the oxetane carbocation is a potent electrophile that can be trapped by a range of nucleophiles. However, a significant challenge is controlling the reaction conditions to prevent undesired side reactions. Overly strong acidic conditions can lead to the polymerization or acid-catalyzed ring-opening of the strained oxetane ring. chimia.ch Finding a "sweet spot" with a suitable catalytic system, such as a dual system with a mild Lewis acid, is often necessary to achieve the desired transformation chemoselectively. chimia.ch

The propargyl alcohol moiety can undergo various oxidation reactions. A notable transformation involves gold-catalyzed intermolecular oxidation, which can convert propargylic alcohols into highly reactive α-oxo gold carbene intermediates. nih.govorganic-chemistry.orgscispace.com This method provides a safe and efficient alternative to using hazardous α-diazo ketones for generating such intermediates. organic-chemistry.orgscispace.com

These gold carbenes can then participate in a variety of subsequent reactions. For instance, in the presence of the tethered hydroxyl group, an intramolecular reaction can lead to the formation of oxetan-3-ones. nih.govorganic-chemistry.orgscispace.com This specific transformation highlights a pathway where the propargyl alcohol is oxidized to a ketone functionality at the adjacent carbon while simultaneously facilitating cyclization. Various oxidants, including pyridine N-oxides and sulfoxides, can be used in conjunction with gold catalysts to achieve these transformations. nih.gov

Table 3: Gold-Catalyzed Oxidation of Propargylic Alcohols

| Substrate Type | Catalyst | Oxidant | Key Intermediate | Product Type |

| Propargylic Alcohol | Au(I) complex | Pyridine N-oxide | α-oxo gold carbene | Oxetan-3-one |

Integrated Reactivity of Both Functional Groups

The true synthetic potential of this compound is realized in reactions that strategically engage both the oxetane and the propargyl alcohol moieties.

Cascade, or domino, reactions offer an elegant and efficient approach to building molecular complexity by forming multiple chemical bonds in a single synthetic operation. For this compound, a cascade reaction could be initiated at either functional group.

One hypothetical pathway could involve an initial acid-catalyzed opening of the strained oxetane ring by a nucleophile. This would unmask a 1,3-diol structure, with one of the hydroxyl groups being the original tertiary alcohol of the propargyl moiety. The newly freed primary alcohol could then, in the same pot, participate in a reaction involving the alkyne, such as an intramolecular hydroalkoxylation, to form a new heterocyclic ring.

Conversely, a reaction could be initiated at the alkyne. For example, a gold-catalyzed rearrangement could generate a reactive intermediate that is then trapped intramolecularly by the oxetane oxygen, triggering a ring-opening or ring-expansion event. The development of such cascade reactions allows for the rapid transformation of the relatively simple this compound starting material into complex, polycyclic scaffolds. Research into the reactivity of 3-oxetanone has shown its utility in multicomponent reactions to build spirocyclic systems, indicating the potential for the oxetane core to participate in complex transformations. mdpi.com

Chemoselectivity and Regioselectivity Considerations

The structure of this compound presents two primary sites for chemical reactions: the carbon-carbon triple bond of the propargyl group and the strained oxetane ring. The selective transformation of one group in the presence of the other is a key challenge and a subject of mechanistic investigation.

Chemoselectivity: The reaction pathway that is favored depends heavily on the reagents and conditions employed.

Reactions at the Alkyne: The terminal alkyne is a classic substrate for 1,3-dipolar cycloaddition reactions, often utilized in the synthesis of triazoles (Huisgen cycloaddition). This functionality can also participate in various metal-catalyzed processes, such as Sonogashira coupling or gold-catalyzed cyclizations. These reactions typically proceed under conditions that leave the relatively stable oxetane ring intact.

Reactions at the Oxetane Ring: The oxetane ring, while more stable than an epoxide, possesses significant ring strain (approximately 25.5 kcal/mol or 107 kJ/mol), which serves as a thermodynamic driving force for ring-opening reactions. These reactions are typically promoted by Lewis acids or strong Brønsted acids, which activate the ether oxygen and facilitate nucleophilic attack at one of the ring carbons. The 3,3-disubstituted nature of the oxetane in this molecule can sterically hinder nucleophilic attack, enhancing its stability compared to less substituted oxetanes.

Regioselectivity: In reactions where one functional group is targeted, regioselectivity becomes a paramount consideration. For the 1,3-dipolar cycloaddition of an azide to the propargyl group, two different regioisomers (1,4- and 1,5-disubstituted triazoles) can be formed. The outcome is governed by the electronic properties of the reactants. Theoretical studies on similar reactions indicate that the regioselectivity of polar, asynchronous cycloadditions is often determined by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other.

In the case of a Lewis acid-catalyzed ring-opening, a nucleophile could theoretically attack either the C2/C4 or C3 carbon. However, attack at the quaternary C3 carbon is generally disfavored. Nucleophilic attack at the C2/C4 positions is more plausible, leading to the formation of a diol derivative.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for elucidating the complex reaction mechanisms of molecules like this compound. These studies allow for the detailed exploration of reaction pathways, the characterization of transition states, and the quantification of energetic factors that control reactivity and selectivity.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. For this compound, this involves modeling key transformations such as the [3+2] cycloaddition at the alkyne. By calculating the Gibbs free energy of activation (ΔG‡) for the formation of each possible regioisomeric product, the kinetically favored pathway can be predicted.

The analysis of global and local reactivity indexes derived from DFT, such as electrophilicity and nucleophilicity Parr functions, helps to rationalize the observed or predicted regioselectivity. These functions identify the most electrophilic and nucleophilic sites within a molecule, predicting that the most favorable reaction pathway will involve the interaction between these specific centers. For a [3+2] cycloaddition, the relative energies of the transition states leading to the different regioisomers are calculated to determine the selectivity.

Table 1: Conceptual DFT Data for Competing Reaction Pathways

| Reaction Pathway | Reactants | Transition State (TS) | Product(s) | Activation Energy (ΔG‡) | Reaction Energy (ΔG_rxn) |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | This compound + Azide | TS leading to 1,4-isomer | 1,4-disubstituted triazole | Calculated Value A | Calculated Value C |

| TS leading to 1,5-isomer | 1,5-disubstituted triazole | Calculated Value B | Calculated Value D | ||

| Oxetane Ring-Opening | This compound + Nucleophile (cat. Lewis Acid) | TS for nucleophilic attack at C2/C4 | Ring-opened diol | Calculated Value E | Calculated Value F |

Note: This table is illustrative of the types of data generated from DFT studies. The "Calculated Values" represent the energetic parameters that would be determined to predict reaction outcomes.

The reactivity of the oxetane ring is fundamentally linked to its inherent ring strain. The strain energy of the parent oxetane is approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of an epoxide and significantly higher than that of a tetrahydrofuran ring. This high strain energy provides a strong thermodynamic driving force for reactions that lead to ring-opening, as the resulting acyclic product is energetically much more stable.

Computational methods can be used to calculate the ring strain energy (RSE) through isodesmic or homodesmotic reactions. In these theoretical reactions, the number and type of bonds are conserved on both sides of the equation, allowing for the isolation of the energetic contribution of ring strain. The substitution pattern on the oxetane ring influences its stability. For this compound, the presence of two substituents at the C3 position creates a sterically hindered environment that can kinetically impede the approach of a nucleophile, thereby increasing the activation barrier for ring-opening compared to a 3-monosubstituted oxetane.

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. For reactions involving this compound, particularly those that proceed through polar or charged intermediates and transition states, solvent effects are expected to be significant.

Computational models can account for these effects using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. These calculations can reveal how solvents of varying polarity stabilize or destabilize reactants, transition states, and products.

For [3+2] Cycloadditions: These reactions can be concerted or proceed through stepwise mechanisms involving zwitterionic intermediates. Polar solvents would preferentially stabilize any charged intermediates or polar transition states, potentially altering the reaction mechanism and influencing selectivity.

For Ring-Opening Reactions: Acid-catalyzed ring-opening involves protonation of the oxetane oxygen and the development of positive charge on the ring carbons in the transition state. Polar, protic solvents can stabilize these charged species, thereby lowering the activation energy and accelerating the rate of reaction.

By calculating the free energy profiles of a reaction in different solvents, computational studies can predict the optimal solvent for achieving a desired reaction rate and selectivity.

Applications in Advanced Organic Synthesis

As a Building Block for Complex Molecule Synthesis

The inherent reactivity of the oxetane (B1205548) and propargyl groups allows for the strategic incorporation of this molecule into more complex structures, providing access to novel chemical entities.

While direct examples of the use of 3-(prop-2-ynyl)oxetan-3-ol in the synthesis of functionalized heterocycles are not extensively documented, the reactivity of its constituent functional groups suggests its potential in this area. Propargyl alcohols are well-known precursors for the synthesis of various heterocyclic systems through cyclization reactions. For instance, gold-catalyzed reactions of propargyl alcohols can lead to the formation of oxetan-3-ones, which are themselves valuable intermediates for further heterocyclic synthesis.

The terminal alkyne in this compound can participate in a variety of cyclization reactions. One common approach is the [3+2] cycloaddition with azides to form triazoles, a reaction often facilitated by copper or ruthenium catalysts. This "click" reaction is highly efficient and can be used to link the oxetane-containing fragment to other molecules, thereby generating more complex heterocyclic structures.

Furthermore, the oxetane ring itself can undergo ring-opening and rearrangement reactions to form larger heterocyclic systems. For example, under acidic conditions, the oxetane ring can be opened by intramolecular nucleophiles, leading to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. The specific reaction pathway and resulting heterocyclic scaffold would depend on the reaction conditions and the nature of the other functional groups present in the molecule.

| Reaction Type | Potential Heterocyclic Product | Key Functional Group Involved | Typical Catalyst/Reagent |

|---|---|---|---|

| [3+2] Cycloaddition | 1,2,3-Triazole | Terminal Alkyne | Azide, Copper(I) or Ruthenium catalyst |

| Intramolecular Cyclization | Substituted Tetrahydrofuran | Oxetane Ring, Hydroxyl Group | Acid catalyst |

| Gold-Catalyzed Oxidation/Cyclization | Oxetan-3-one derivative | Propargyl Alcohol | Gold(I) catalyst, Oxidant |

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. The structure of this compound features a quaternary carbon at the 3-position of the oxetane ring. This inherent structural feature makes it an attractive starting material for the synthesis of molecules containing this motif.

While specific applications of this compound in the enantioselective construction of quaternary stereocenters are not widely reported, the propargyl group offers a handle for further transformations that could lead to the formation of additional stereocenters. For example, asymmetric propargylic substitution reactions have been developed to create chiral propargylic frameworks. Although challenging, the application of such methods to tertiary propargylic substrates can lead to the formation of cyclic quaternary carbon centers.

One potential strategy involves the activation of the tertiary alcohol followed by nucleophilic attack, or the reaction of the alkyne with an electrophile to induce a cyclization that sets a new stereocenter. The rigid framework of the oxetane ring could influence the stereochemical outcome of such reactions.

| Synthetic Strategy | Potential Outcome | Key Feature of this compound |

|---|---|---|

| Asymmetric Propargylic Substitution | Formation of a new chiral center adjacent to the oxetane ring | Propargyl group |

| Diastereoselective Cyclization | Control of stereochemistry in a newly formed ring | Rigid oxetane scaffold |

| Nucleophilic Addition to the Alkyne | Creation of a vinyl-substituted quaternary center | Terminal alkyne |

The multiple functional groups of this compound make it a suitable substrate for divergent synthesis, where a single starting material can be converted into a variety of structurally distinct products. The oxetane ring, the tertiary alcohol, and the terminal alkyne can be selectively manipulated to generate a library of diverse compounds.

For example, the terminal alkyne can be subjected to Sonogashira coupling to introduce aryl or vinyl substituents. Alternatively, it can be hydrated to form a methyl ketone or reduced to the corresponding alkene or alkane. Each of these transformations yields a new intermediate that can be further elaborated.

Simultaneously, the tertiary alcohol can be protected, oxidized to a ketone (if the oxetane ring is opened), or used as a directing group in catalytic reactions. The oxetane ring itself can be retained as a structural motif or opened under various conditions to yield 1,3-diol derivatives, which can then undergo further transformations. This ability to selectively react at different positions allows for the creation of a wide range of molecular scaffolds from a single, readily accessible building block.

Polymer Chemistry and Materials Science

The presence of a polymerizable oxetane ring and a versatile alkyne functional group makes this compound a promising monomer in polymer chemistry and materials science for the development of functional polymers.

Substituted oxetanes can undergo ring-opening polymerization (ROP) to produce polyethers. Cationic ROP of oxetanes is a common method to synthesize linear or hyperbranched polyethers. While the polymerization of this compound is not specifically detailed in the literature, analogous polymerizations of other 3-substituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, are well-established. The polymerization of this compound would be expected to yield a polyether with pendant propargyl groups, which can serve as handles for further functionalization.

Additionally, oxetanes can be copolymerized with carbon dioxide (CO2) to produce aliphatic polycarbonates. This process offers a sustainable route to biodegradable polymers. The copolymerization is typically catalyzed by metal-based complexes, such as chromium salen complexes. The resulting polycarbonate would possess repeating units derived from both the oxetane and CO2, with the propargyl group from the oxetane monomer remaining as a pendant functional group along the polymer backbone.

| Polymer Type | Polymerization Method | Key Feature of Resulting Polymer |

|---|---|---|

| Polyether | Cationic Ring-Opening Polymerization | Pendant propargyl groups for post-polymerization modification |

| Polycarbonate | Copolymerization with CO2 | Biodegradable backbone with pendant alkyne functionality |

The pendant alkyne groups in polymers derived from this compound are ideal for post-polymerization modification using "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of functional polymers.

By reacting the alkyne-containing polymer with various azide-functionalized molecules, a diverse library of functional polymers can be readily prepared. This approach allows for the introduction of a wide array of functionalities, such as:

Biomolecules: Peptides, sugars, or DNA can be attached to create biocompatible or bioactive materials.

Fluorescent Dyes: For applications in imaging and sensing.

Hydrophilic/Hydrophobic Groups: To control the solubility and self-assembly properties of the polymer.

Crosslinking Agents: To form polymer networks and hydrogels.

This modular approach enables the precise tuning of the polymer's properties for specific applications in fields such as drug delivery, tissue engineering, and advanced materials.

Supramolecular Assemblies

Researchers have explored the use of molecules containing similar functionalities to create ordered, non-covalently linked architectures such as gels, liquid crystals, and molecular cages. For this compound, its rigid oxetane core combined with the linear propargyl group can direct the formation of specific, well-defined supramolecular structures. The interplay between the hydrogen-bonding hydroxyl group and the versatile alkyne moiety allows for the programmed assembly of molecules into higher-order structures, a foundational concept in materials science and nanotechnology.

Table 1: Functional Groups of this compound and Their Roles in Supramolecular Chemistry

| Functional Group | Potential Non-Covalent Interactions | Role in Assembly |

|---|---|---|

| Oxetane Ring | Dipole-dipole interactions | Provides structural rigidity and influences polarity. |

| Hydroxyl Group | Hydrogen bond donor/acceptor | Key directional interaction for self-assembly. |

| Terminal Alkyne | Hydrogen bond acceptor, π-interactions | Provides a site for further functionalization or secondary interactions. |

Ligand Design and Organometallic Chemistry

In the realm of organometallic chemistry, this compound serves as a versatile precursor for ligand synthesis. The terminal alkyne is a particularly valuable handle for coordination to metal centers. It can coordinate in several modes, most commonly as a η²-alkyne ligand, where the π-system of the carbon-carbon triple bond interacts with the metal. This interaction is fundamental in numerous catalytic processes, including alkyne metathesis and cyclization reactions.

Furthermore, the alkyne can be readily transformed into other coordinating groups. For instance, it can be converted into a triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC), creating a highly effective N-donor ligand. The hydroxyl group can also act as a coordinating group, particularly for oxophilic metals, or it can be derivatized to introduce other donor atoms. The oxetane oxygen itself can act as a Lewis base, potentially coordinating to a metal center, although this is less common. The combination of these functionalities allows for the design of chelating ligands that can bind to a metal through multiple points, enhancing the stability and modifying the reactivity of the resulting organometallic complex.

Table 2: Potential Coordination Modes and Ligand Types Derived from this compound

| Feature | Coordination Mode / Ligand Type | Metal Interaction |

|---|---|---|

| Alkyne Group | η²-Coordination | Direct coordination of the C≡C π-bond to a metal. |

| Hydroxyl Group | O-Donor Ligand | Coordination as an alcohol or alkoxide to a metal center. |

| Derived Triazole | N-Donor Ligand | Formation of a stable five-membered ring that coordinates via nitrogen atoms. |

| Oxetane Oxygen | Lewis Base | Potential weak coordination to a Lewis acidic metal center. |

Development of Novel Synthetic Methodologies

The reactivity of the functional groups in this compound has been harnessed for the development of new synthetic methods. The terminal alkyne is a cornerstone of "click chemistry," particularly the aforementioned CuAAC reaction. This reaction's high efficiency, functional group tolerance, and mild conditions make this compound a valuable building block for constructing complex molecules, including bioactive compounds and materials. For example, it can be "clicked" onto azide-functionalized polymers, surfaces, or biomolecules.

Beyond click chemistry, the terminal alkyne is a key participant in a wide array of carbon-carbon bond-forming reactions. These include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, providing a powerful method for synthesizing substituted alkynes.

Glaser Coupling: The oxidative coupling of terminal alkynes to form diynes.

Cadiot-Chodkiewicz Coupling: The cross-coupling of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diacetylene.

The oxetane ring itself offers unique synthetic opportunities. Its inherent ring strain can be exploited in ring-opening reactions, which proceed under acidic or nucleophilic conditions to yield functionalized linear structures that would be challenging to synthesize otherwise. This strain-release strategy provides access to a diverse range of 1,3-difunctionalized propanol derivatives. The combination of alkyne reactivity with selective oxetane ring-opening allows for the development of complex and divergent synthetic pathways from a single, versatile starting material.

Table 3: Key Reactions Involving this compound in Synthetic Methodology Development

| Reaction Type | Functional Group Involved | Description |

|---|---|---|

| Click Chemistry (CuAAC) | Terminal Alkyne | Highly efficient cycloaddition with azides to form 1,2,3-triazoles. |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu-catalyzed cross-coupling with sp²-halides to form internal alkynes. |

| Ring-Opening Reactions | Oxetane Ring | Acid- or nucleophile-mediated cleavage of the oxetane to yield functionalized acyclic compounds. |

Future Research Directions and Unexplored Avenues

Catalytic Asymmetric Synthesis of 3-(Prop-2-ynyl)oxetan-3-ol Derivatives

The development of catalytic asymmetric methods to synthesize chiral derivatives of this compound is a significant area for future research. While methods for the synthesis of chiral propargyl alcohols and substituted oxetanes exist independently, their combination in an enantioselective fashion for this specific scaffold remains a challenge. mdpi.comacs.orgmagtech.com.cn

Future work could focus on the enantioselective addition of alkynyl nucleophiles to a suitable oxetanone precursor. nih.gov The use of chiral ligands in conjunction with metal catalysts, such as zinc, indium, or titanium, has proven effective in the asymmetric alkynylation of aldehydes and ketones and could be adapted for this purpose. organic-chemistry.org Another promising approach is the asymmetric desymmetrization of a prochiral precursor, a strategy that has been successfully applied to other oxetane (B1205548) systems. nsf.gov

Key areas for investigation include:

Chiral Lewis Acid Catalysis: Exploring various chiral Lewis acid complexes to catalyze the addition of a propargyl group to an oxetanone, aiming for high enantioselectivity.

Organocatalysis: Developing organocatalytic methods, which offer a metal-free alternative for the asymmetric synthesis of the target molecule.

Enzyme-Mediated Synthesis: Investigating the use of biocatalysts for the stereoselective synthesis of chiral this compound, potentially offering high enantiomeric excess and mild reaction conditions.

Successful development in this area would provide access to enantiomerically pure building blocks, crucial for applications in medicinal chemistry and materials science where chirality plays a critical role.

Novel Transformations Exploiting the Combined Reactivity

The dual functionality of this compound, featuring both a strained oxetane ring and a terminal alkyne, opens up possibilities for novel chemical transformations that leverage the reactivity of both moieties simultaneously or sequentially.

Future research could explore:

Intramolecular Cyclizations: Designing reactions where the alkyne participates in an intramolecular cyclization initiated by the ring-opening of the oxetane. This could lead to the formation of complex polycyclic structures in a single step.

Tandem Reactions: Developing tandem or domino reactions where an initial transformation of the alkyne, such as a Sonogashira coupling or a click reaction, is followed by a reaction involving the oxetane ring, or vice versa.

Metal-Catalyzed Rearrangements: Investigating novel rearrangements catalyzed by transition metals that involve both the oxetane and alkyne functionalities, potentially leading to the discovery of unprecedented molecular scaffolds. Gold-catalyzed reactions, which are known to activate alkynes, could be particularly fruitful in this context. nih.govorganic-chemistry.org

These explorations could significantly expand the synthetic utility of this compound, providing access to diverse and complex molecular architectures.

Expanding Applications in Materials Science and Polymer Engineering

The unique properties of the oxetane ring, such as its ability to undergo ring-opening polymerization, combined with the versatile reactivity of the alkyne group, make this compound an attractive monomer for the synthesis of advanced materials.

Future research directions in this area include:

Functional Polymers: Developing novel polymers through the ring-opening polymerization of the oxetane moiety, with the pendant alkyne groups serving as handles for post-polymerization modification. This would allow for the creation of functional materials with tailored properties.

Cross-Linked Networks: Utilizing the alkyne functionality for cross-linking polymer chains via reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne coupling. This could lead to the formation of robust and stimuli-responsive hydrogels, elastomers, and thermosets.

Dendrimers and Hyperbranched Polymers: Employing this compound as a building block for the synthesis of dendrimers and hyperbranched polymers with a high density of functional groups.

The table below outlines potential polymerization and modification strategies:

| Polymerization/Modification Strategy | Reactive Group(s) | Potential Material Application |

| Cationic Ring-Opening Polymerization | Oxetane | Linear polymers with pendant alkynes |

| Post-Polymerization Modification (e.g., CuAAC) | Alkyne | Functionalized polymers, drug delivery systems |

| Dual Curing Systems | Oxetane and Alkyne | Cross-linked networks, coatings, adhesives |

Computational Design and Predictive Modeling for New Reactions and Derivatives

Computational chemistry and predictive modeling can play a pivotal role in accelerating the discovery of new reactions and derivatives of this compound.

Future research should focus on:

Reaction Pathway Modeling: Using quantum mechanical calculations to model potential reaction pathways for novel transformations, helping to predict feasibility and optimize reaction conditions.

Virtual Screening of Catalysts: Computationally screening libraries of chiral catalysts for the asymmetric synthesis of this compound derivatives to identify promising candidates for experimental validation.

Predicting Properties of Derivatives: Employing molecular modeling to predict the physicochemical and biological properties of new derivatives, aiding in the rational design of molecules for specific applications, such as drug discovery. nih.gov

Integrating computational approaches with experimental work can streamline the research process, reduce costs, and lead to more rapid innovation.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods for this compound and its derivatives to flow chemistry and automated synthesis platforms presents a significant opportunity for improving efficiency, scalability, and safety.

Key areas for future development include:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of the parent compound and its derivatives, which can offer better control over reaction parameters and facilitate large-scale production.

Automated Derivatization: Creating automated platforms for the rapid synthesis of libraries of this compound derivatives by sequentially modifying the alkyne and oxetane functionalities.

In-line Analysis and Optimization: Integrating in-line analytical techniques with flow reactors to enable real-time monitoring and optimization of reaction conditions.

The adoption of these modern synthesis technologies will be crucial for unlocking the full potential of this versatile building block in various fields.

Exploration of Bio-orthogonal Chemistry beyond CuAAC

While the alkyne group of this compound is a prime candidate for the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), there is a vast and underexplored landscape of other bio-orthogonal reactions that could be exploited.

Future research should investigate:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developing derivatives with strained alkynes to enable copper-free click chemistry, which is highly desirable for applications in living systems.

Inverse-Electron-Demand Diels-Alder Reactions: Functionalizing the alkyne to participate in reactions with tetrazines, another important bio-orthogonal ligation.

Photo-Click Chemistry: Exploring light-induced click reactions involving the alkyne, which would offer temporal and spatial control over the ligation process.

By expanding the repertoire of bio-orthogonal reactions, the utility of this compound derivatives as molecular probes and for bioconjugation in complex biological environments can be significantly enhanced.

Q & A

Q. What are the established synthetic routes for 3-(Prop-2-ynyl)oxetan-3-ol, and what experimental parameters influence yield?

A common method involves nucleophilic substitution using oxetan-3-ol and propargyl bromide under basic conditions. For example, in a typical procedure, oxetan-3-ol is deprotonated with K₂CO₃ in DMF, followed by reaction with propargyl bromide at room temperature. Reaction progress is monitored via TLC, and the product is isolated via extraction and solvent evaporation . Key parameters include reaction time (2–6 hours), solvent choice (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (1:1.2 molar ratio of oxetan-3-ol to propargyl bromide). Purity is confirmed by HPLC or NMR (>95% purity is typical) .

Q. How is this compound characterized structurally and chemically?

- Spectroscopic Analysis : ¹H NMR (δ ~2.5 ppm for alkyne protons, δ ~4.5–5.0 ppm for oxetane ring protons) and ¹³C NMR (δ ~75–80 ppm for oxetane carbons) confirm the core structure. IR spectroscopy identifies hydroxyl (~3200–3400 cm⁻¹) and alkyne (~2100 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 112.13 (C₆H₈O₂) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond angles and spatial conformation .

Q. What role does this compound play in fragment-based drug discovery?

The compound serves as a versatile building block for introducing oxetane rings, which improve metabolic stability and solubility in drug candidates. Its alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for modular derivatization. Applications include kinase inhibitors and protease modulators, where oxetanes mimic carbonyl groups while reducing polarity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in different environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For example, LUMO maps reveal susceptibility to nucleophilic attack at the alkyne moiety. Molecular dynamics simulations assess hydrolytic stability in aqueous media, highlighting pH-dependent degradation pathways. These models guide functionalization strategies to enhance stability .

Q. What experimental approaches resolve contradictions in reported hydrolytic stability data for oxetane derivatives?

Conflicting stability data may arise from differences in pH, temperature, or analytical methods. A systematic protocol includes:

- Kinetic Studies : Monitor degradation via HPLC under controlled conditions (e.g., pH 1–13, 25–60°C).

- Isotope Labeling : Use deuterated solvents or ¹⁸O-water to trace hydrolysis mechanisms.

- Comparative Analysis : Benchmark against structurally similar oxetanes (e.g., 3-methyloxetane-3-carbaldehyde) to isolate steric/electronic effects .

Q. How is this compound employed as a bioisostere for carboxylic acids in lead optimization?

The oxetane ring mimics the spatial and electronic properties of carboxylates while improving membrane permeability. For example:

- Pharmacokinetic Profiling : Replace carboxylic acid groups in lead compounds with this compound to reduce ionization at physiological pH.

- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare target binding.

- Case Study : In adenosine A₂A receptor agonists, oxetane bioisosteres enhance blood-brain barrier penetration compared to carboxylate analogs .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | High polarity enhances reaction rate |

| Base | K₂CO₃ | Mild, avoids side reactions |

| Temperature | 25°C (room temperature) | Minimizes decomposition |

| Reaction Time | 2–4 hours | Balance between completion and byproduct formation |

Table 2. Stability of this compound Under Aqueous Conditions

| pH | Half-Life (25°C) | Degradation Product |

|---|---|---|

| 1.0 | <1 hour | Oxetan-3-ol + propiolic acid |

| 7.4 | 48 hours | Minimal degradation |

| 13.0 | 30 minutes | Ring-opened diol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.